molecular formula C17H26FN3O B2994903 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide CAS No. 906160-23-4

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide

Cat. No.: B2994903
CAS No.: 906160-23-4
M. Wt: 307.413
InChI Key: OFNDXHSVVRGXEL-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide (CAS 906160-23-4) is a chemical compound with a molecular formula of C17H26FN3O and a molecular weight of 307.41 g/mol . It is supplied with a minimum purity of 90% and is available for research applications in quantities ranging from 1mg to 20mg[citation:]. While the specific biological profile of this compound is an area of active investigation, its structural features are of significant research interest. It contains a 4-methylpiperazine group, a motif commonly found in compounds targeting central nervous system (CNS) receptors. For instance, a structurally related compound, ACP-103, which also contains a fluorophenyl and a methylpiperazine group, has been characterized as a potent and efficacious 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with an oral bioavailability of over 42% in rats and an antipsychotic-like efficacy in preclinical behavioral models . This suggests that this compound may serve as a valuable chemical tool for researchers exploring neuropharmacology, particularly in the study of serotonin receptor signaling and the development of novel CNS-active agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O/c1-13(2)17(22)19-12-16(14-4-6-15(18)7-5-14)21-10-8-20(3)9-11-21/h4-7,13,16H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNDXHSVVRGXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate. This can be achieved through the reaction of a fluorobenzene derivative with appropriate reagents under controlled conditions.

    Piperazine Ring Formation: The next step involves the introduction of the piperazine ring. This can be done by reacting the fluorophenyl intermediate with a piperazine derivative in the presence of a suitable catalyst.

    Amidation Reaction: The final step is the amidation reaction, where the piperazine-fluorophenyl intermediate is reacted with a propanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a model compound in chemical research to study its reactivity and interactions with other molecules.

    Industrial Applications: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

N-[2-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)ethyl]-2-Methylpropanamide (D345-0843)
  • Structure : Chlorine replaces fluorine at the para position of the phenyl ring.
  • Molecular Formula : C₁₇H₂₅ClN₃O; Molecular Weight : 322.9 g/mol.
  • No direct pharmacological data are reported, but halogen substitution often impacts potency and selectivity in drug design .
N-(4-Fluorophenyl)-2-Methyl-N-[1-(2-Phenylethyl)piperidin-4-yl]propanamide (p-Fluoro-Isobutyrylfentanyl)
  • Structure : Piperidine replaces piperazine; a phenylethyl group substitutes the ethyl linker.
  • Pharmacological Profile : Acts as a µ-opioid receptor agonist.
  • Key Differences: Piperidine’s reduced basicity compared to piperazine may decrease solubility. The phenylethyl group introduces steric bulk, likely reducing binding affinity to non-opioid targets .

Core Modifications: Piperazine and Amide Variations

4-(tert-Butyl)-N-[2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethyl]benzamide
  • Structure : Replaces 2-methylpropanamide with a tert-butyl-substituted benzamide.
  • Molecular Formula : C₂₄H₃₂FN₃O; Molecular Weight : 397.5 g/mol.
  • The tert-butyl group may improve metabolic stability but reduce aqueous solubility .
N1-Cyclopentyl-N2-[2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethyl]oxalamide
  • Structure : Oxalamide replaces 2-methylpropanamide; cyclopentyl group added.
  • Molecular Formula : C₂₀H₂₉FN₄O₂; Molecular Weight : 376.5 g/mol.
  • Key Differences :
    • Oxalamide’s hydrogen-bonding capacity could enhance target engagement but may reduce cell permeability.
    • Cyclopentyl introduces conformational rigidity, possibly affecting binding specificity .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₇H₂₅FN₃O 306.4 4-Fluorophenyl, 2-methylpropanamide Potential PROTAC applications
D345-0843 (Chloro analog) C₁₇H₂₅ClN₃O 322.9 4-Chlorophenyl Enhanced lipophilicity
p-Fluoro-Isobutyrylfentanyl C₂₃H₂₈FN₃O 381.5 Piperidine, phenylethyl µ-opioid receptor agonist
4-(tert-Butyl)-benzamide analog C₂₄H₃₂FN₃O 397.5 tert-Butyl benzamide Improved metabolic stability

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide, also known as a synthetic organic compound, has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluorophenyl Group : Enhances lipophilicity and receptor binding.
  • Piperazine Ring : Associated with various pharmacological activities.
  • Amide Moiety : Implicated in receptor interactions and biological effects.

The mechanism of action involves interaction with neurotransmitter receptors, particularly:

  • Serotonin Receptors : Modulates serotonin levels, which may aid in treating depression and anxiety disorders.
  • Dopamine Receptors : Implicated in managing neurological disorders such as schizophrenia.

Pharmacological Activity

Research indicates several pharmacological effects attributed to this compound:

  • Antidepressant Activity : Exhibits antidepressant-like effects in animal models due to its action on serotonin pathways.
  • Antipsychotic Properties : Interaction with dopamine receptors suggests potential use in treating psychotic disorders.
  • Neuroprotective Effects : Preliminary studies indicate protection of neuronal cells from oxidative stress.

Case Studies and Experimental Data

  • Antidepressant Activity Study :
    • In a study using a forced swim test in rodents, the compound demonstrated significant reductions in immobility time, indicating potential antidepressant effects. The observed mechanism was linked to increased serotonin availability in the synaptic cleft.
  • Antipsychotic Properties Assessment :
    • A study evaluated the compound's efficacy in an amphetamine-induced hyperactivity model. Results showed a significant reduction in hyperactivity, suggesting antipsychotic-like properties through dopamine receptor modulation.
  • Neuroprotection Investigation :
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress induced by glutamate toxicity. The neuroprotective effect was associated with decreased reactive oxygen species (ROS) production.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-chlorobenzamideSimilar piperazine structureModerate antidepressant effects
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamideEnhanced binding affinityEnhanced neuroprotective effects
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamideNitro group presenceReduced antipsychotic efficacy

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